molecular formula C31H37NO5 B13392101 tert-butyl 3-[4-[[N-(cyclohexanecarbonyl)-3-(3-methoxy-3-oxoprop-1-enyl)anilino]methyl]phenyl]prop-2-enoate

tert-butyl 3-[4-[[N-(cyclohexanecarbonyl)-3-(3-methoxy-3-oxoprop-1-enyl)anilino]methyl]phenyl]prop-2-enoate

Cat. No.: B13392101
M. Wt: 503.6 g/mol
InChI Key: RNHPBABXWKAHQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of fexaramate involves several steps, typically starting with the preparation of the core structure followed by functional group modifications. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product . Industrial production methods often scale up these laboratory procedures, optimizing for yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Fexaramate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the functional groups attached to the core structure .

Scientific Research Applications

Fexaramate has a wide range of scientific research applications. In chemistry, it is used as a model compound to study receptor-ligand interactions. In biology and medicine, it is investigated for its potential therapeutic effects in treating metabolic disorders, liver diseases, and certain types of cancer. Its role as a farnesoid X receptor agonist makes it a valuable tool in studying bile acid regulation and its impact on various physiological processes .

Mechanism of Action

The mechanism of action of fexaramate involves its binding to the farnesoid X receptor, a nuclear receptor that regulates bile acid levels in the liver and intestines. Upon binding, fexaramate activates the receptor, leading to changes in gene expression that help maintain bile acid homeostasis. This activation also influences other metabolic pathways, contributing to its therapeutic potential in various diseases .

Comparison with Similar Compounds

Fexaramate is unique among farnesoid X receptor agonists due to its high selectivity and potency. Similar compounds include obeticholic acid and GW4064, both of which also target the farnesoid X receptor but differ in their chemical structures and pharmacological profiles. Fexaramate’s distinct structure allows for more specific interactions with the receptor, potentially leading to fewer side effects and improved therapeutic outcomes .

Properties

IUPAC Name

tert-butyl 3-[4-[[N-(cyclohexanecarbonyl)-3-(3-methoxy-3-oxoprop-1-enyl)anilino]methyl]phenyl]prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H37NO5/c1-31(2,3)37-29(34)20-17-23-13-15-25(16-14-23)22-32(30(35)26-10-6-5-7-11-26)27-12-8-9-24(21-27)18-19-28(33)36-4/h8-9,12-21,26H,5-7,10-11,22H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHPBABXWKAHQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C=CC1=CC=C(C=C1)CN(C2=CC=CC(=C2)C=CC(=O)OC)C(=O)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H37NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.